2,2-Dichloro-1-(2-chlorophenyl)ethanol

CAS No.: 27683-60-9

Cat. No.: VC3689027

Molecular Formula: C8H7Cl3O

Molecular Weight: 225.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27683-60-9 |

|---|---|

| Molecular Formula | C8H7Cl3O |

| Molecular Weight | 225.5 g/mol |

| IUPAC Name | 2,2-dichloro-1-(2-chlorophenyl)ethanol |

| Standard InChI | InChI=1S/C8H7Cl3O/c9-6-4-2-1-3-5(6)7(12)8(10)11/h1-4,7-8,12H |

| Standard InChI Key | AYYZONLKSDKVIZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(C(Cl)Cl)O)Cl |

| Canonical SMILES | C1=CC=C(C(=C1)C(C(Cl)Cl)O)Cl |

Introduction

Chemical Identity and Structure

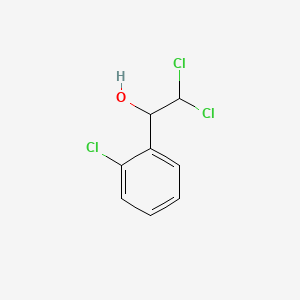

2,2-Dichloro-1-(2-chlorophenyl)ethanol is an organic compound with the molecular formula C8H7Cl3O. It contains a 2-chlorophenyl group attached to a carbon bearing a hydroxyl group, which is further connected to a dichloromethyl group. This specific arrangement of functional groups contributes to its unique chemical properties and reactivity patterns.

Physical and Chemical Properties

The compound possesses several distinct physical and chemical characteristics that define its behavior in various environments and reactions. Its molecular weight is 225.5 g/mol, which influences its solubility, volatility, and other physical properties.

The structural features of 2,2-Dichloro-1-(2-chlorophenyl)ethanol can be represented through various chemical notations as shown in Table 1:

Table 1: Chemical Identifiers of 2,2-Dichloro-1-(2-chlorophenyl)ethanol

| Identifier | Value |

|---|---|

| IUPAC Name | 2,2-dichloro-1-(2-chlorophenyl)ethanol |

| CAS Number | 27683-60-9 |

| Alternative Name | 2-Chloro-α-(dichloromethyl)benzenemethanol |

| Molecular Formula | C8H7Cl3O |

| Molecular Weight | 225.5 g/mol |

| InChI | InChI=1S/C8H7Cl3O/c9-6-4-2-1-3-5(6)7(12)8(10)11/h1-4,7-8,12H |

| InChI Key | AYYZONLKSDKVIZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C(C(Cl)Cl)O)Cl |

The compound's structure features three chlorine atoms strategically positioned within the molecule: one on the phenyl ring at the ortho position and two on the terminal carbon of the ethanol backbone. This unique chlorination pattern significantly influences its chemical behavior and applications.

Synthesis and Preparation Methods

The synthesis of 2,2-Dichloro-1-(2-chlorophenyl)ethanol can be achieved through various routes, with the specific approach often determined by the available starting materials and desired purity of the final product.

Synthetic Routes

One common synthetic pathway involves the chlorination of 1-(2-chlorophenyl)ethanol using chlorine gas in the presence of a catalyst such as iron(III) chloride. This reaction is typically conducted under carefully controlled temperature and pressure conditions to ensure optimal yield and selectivity.

Another potential synthetic route involves the transformation of 2,2,2-Trichloro-1-(2-chlorophenyl)ethanol, which suggests a dechlorination process under specific reaction conditions .

Industrial Production Methods

In industrial settings, the production of 2,2-Dichloro-1-(2-chlorophenyl)ethanol employs large-scale chlorination processes designed to maximize yield and purity while minimizing by-products and waste. Advanced reactor systems and continuous flow technologies enhance production efficiency. These processes require stringent control of reaction parameters including temperature, pressure, catalyst concentration, and residence time.

Chemical Reactions

2,2-Dichloro-1-(2-chlorophenyl)ethanol exhibits diverse reactivity patterns, participating in various chemical transformations that make it valuable as an intermediate in organic synthesis.

Types of Reactions

The compound can undergo several types of reactions, including:

Table 2: Key Reaction Types of 2,2-Dichloro-1-(2-chlorophenyl)ethanol

| Reaction Type | Description | Typical Reagents | Major Products |

|---|---|---|---|

| Oxidation | Conversion of alcohol to carbonyl or carboxylic acid | KMnO4, CrO3 | Chlorinated ketones or acids |

| Reduction | Removal of chlorine atoms or reduction of hydroxyl group | LiAlH4, NaBH4 | Less chlorinated alcohols or hydrocarbons |

| Substitution | Replacement of chlorine atoms with other functional groups | NaOH, KOtBu | Diversely functionalized derivatives |

The hydroxyl group in the compound can participate in esterification reactions with carboxylic acids or acid derivatives, leading to the formation of various esters. Additionally, the chlorine atoms can be substituted with other nucleophiles, offering routes to further derivatize the molecule.

Reaction Mechanisms

The reactions of 2,2-Dichloro-1-(2-chlorophenyl)ethanol typically proceed through well-established mechanisms. For instance, oxidation reactions may involve initial formation of an alkoxide intermediate, followed by oxidative cleavage of the C-H bond. Substitution reactions often follow typical SN1 or SN2 pathways, depending on the specific reagents and conditions employed.

Applications in Scientific Research

2,2-Dichloro-1-(2-chlorophenyl)ethanol finds various applications in scientific research across multiple disciplines.

Chemistry Applications

In organic chemistry, the compound serves as a versatile intermediate in the synthesis of more complex molecules. Its reactive functional groups and stereochemical features make it valuable for constructing specific molecular architectures. The presence of multiple chlorine atoms provides opportunities for selective functionalization through various synthetic methodologies.

Biological and Medicinal Research

The compound has been studied for its potential biological activities and interactions with biomolecules. Research continues to explore its possible therapeutic applications, although specific medical uses remain under investigation. Its structural features may allow it to interact with certain biological targets, potentially influencing enzymatic activities or cellular pathways.

Industrial Applications

In industrial contexts, 2,2-Dichloro-1-(2-chlorophenyl)ethanol contributes to the production of specialty chemicals and materials. Its unique structure and reactivity profile make it valuable for developing compounds with specific properties for various applications.

Mechanism of Action

The molecular interactions of 2,2-Dichloro-1-(2-chlorophenyl)ethanol with biological systems involve specific molecular targets and biochemical pathways. The compound can potentially bind to enzymes and receptors, altering their activity and triggering various physiological responses.

The detailed molecular mechanisms remain an area of ongoing research, requiring further investigation to fully elucidate the compound's effects on biological systems. Its chlorinated structure suggests potential interactions with hydrophobic binding pockets in proteins, which could explain some of its biological activities.

Comparison with Related Compounds

2,2-Dichloro-1-(2-chlorophenyl)ethanol shares structural similarities with other chlorinated organic compounds but possesses unique features that distinguish it from related molecules.

Table 3: Comparison with Structurally Related Compounds

| Compound | Similarities | Differences | Notable Characteristics |

|---|---|---|---|

| 1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane (DDE) | Chlorinated structure | Different chlorination pattern; contains two phenyl rings | Environmental metabolite of DDT |

| 2,2-Bis(4-chlorophenyl)-1,1-dichloroethane (DDD) | Chlorinated structure | Different arrangement of functional groups | Distinct chemical properties and applications |

| 2,2-Dichloro-1,1-bis(4-chlorophenyl)ethanol | Similar functional groups | Contains two 4-chlorophenyl groups instead of one 2-chlorophenyl group | Different reactivity profile |

The unique chlorination pattern of 2,2-Dichloro-1-(2-chlorophenyl)ethanol, particularly the presence of the ortho-chlorine on the phenyl ring, contributes to its distinct chemical behavior and applications compared to these related compounds.

Future Research Directions

Future research on 2,2-Dichloro-1-(2-chlorophenyl)ethanol may focus on several promising areas:

-

Development of new synthetic methodologies to improve yield and selectivity

-

Exploration of novel applications in organic synthesis and material science

-

Investigation of potential biological activities and therapeutic applications

-

Study of structure-activity relationships with similar compounds

-

Assessment of environmental impact and degradation pathways

These research directions could expand our understanding of the compound's properties and potential applications across various scientific and industrial domains.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume